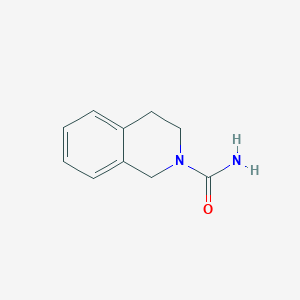

1,2,3,4-Tetrahydroisoquinoline-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3,4-Tetrahydroisoquinoline-2-carboxamide is a compound with the CAS Number: 70746-04-2 . It is a part of the large group of natural products known as isoquinoline alkaloids, specifically the 1,2,3,4-tetrahydroisoquinolines (THIQ) class . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Molecular Structure Analysis

The IUPAC name of this compound is 3,4-dihydro-2 (1H)-isoquinolinecarboxamide . Its InChI Code is 1S/C10H12N2O/c11-10 (13)12-6-5-8-3-1-2-4-9 (8)7-12/h1-4H,5-7H2, (H2,11,13) and the InChI key is NCOFBBARJYKKNL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a molecular weight of 176.22 . It is a powder with a melting point of 165-169°C .科学的研究の応用

1,2,3,4-Tetrahydroisoquinoline-2-carboxamide, also known as THIQ, is a secondary amine with the chemical formula C₉H₁₁N. It belongs to the isoquinoline alkaloids family and plays a crucial role in various natural products and therapeutic lead compounds .

Biological Activities of THIQ Analogues

THIQ-based natural and synthetic compounds exhibit a wide range of biological activities. Let’s explore some of these fascinating applications:

a. Antiproliferative Tubulin Inhibition: THIQ derivatives have been investigated as reagents in the preparation of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides. These compounds act as antiproliferative agents by inhibiting tubulin, a protein essential for cell division and growth .

b. Neurodegenerative Disorders: THIQ analogs have garnered significant attention due to their potential in treating neurodegenerative disorders. These compounds may modulate neuronal function, protect against oxidative stress, and enhance neuroprotection .

c. Infective Pathogens: THIQ-based compounds exhibit diverse activities against infective pathogens. Their antimicrobial properties make them promising candidates for combating bacterial, viral, and fungal infections .

d. Mechanism of Action: The exact mechanisms underlying THIQ’s biological effects are still under investigation. However, researchers believe that interactions with specific receptors, enzymes, and cellular pathways contribute to their diverse activities .

Synthetic Strategies

Constructing the core THIQ scaffold involves several synthetic strategies. Researchers employ methods such as cyclization, reduction, and functional group transformations to access novel THIQ analogs with potent biological activity .

Safety and Hazards

作用機序

Target of Action

1,2,3,4-Tetrahydroisoquinoline-2-carboxamide primarily targets the central nervous system, specifically interacting with dopamine receptors. These receptors play a crucial role in regulating mood, cognition, and motor functions. By binding to these receptors, 1,2,3,4-Tetrahydroisoquinoline-2-carboxamide can modulate neurotransmitter release and neuronal activity, which is essential for its therapeutic effects .

Mode of Action

1,2,3,4-Tetrahydroisoquinoline-2-carboxamide interacts with dopamine receptors by mimicking the structure of natural neurotransmitters. This interaction leads to the activation or inhibition of these receptors, depending on the specific subtype targeted. As a result, 1,2,3,4-Tetrahydroisoquinoline-2-carboxamide can either enhance or suppress dopamine signaling, leading to changes in neuronal excitability and neurotransmitter release .

Biochemical Pathways

The action of 1,2,3,4-Tetrahydroisoquinoline-2-carboxamide affects several biochemical pathways, including the dopaminergic and serotonergic pathways. By modulating dopamine receptor activity, 1,2,3,4-Tetrahydroisoquinoline-2-carboxamide influences downstream signaling cascades such as the cAMP pathway and the phosphatidylinositol pathway. These pathways are involved in various cellular processes, including gene expression, synaptic plasticity, and neuronal survival .

Pharmacokinetics

The pharmacokinetics of 1,2,3,4-Tetrahydroisoquinoline-2-carboxamide involve its absorption, distribution, metabolism, and excretion (ADME) properties. After oral administration, 1,2,3,4-Tetrahydroisoquinoline-2-carboxamide is rapidly absorbed into the bloodstream and distributed throughout the body, including the brain. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is eventually excreted via the kidneys. These pharmacokinetic properties influence the bioavailability and duration of action of 1,2,3,4-Tetrahydroisoquinoline-2-carboxamide .

Result of Action

At the molecular level, 1,2,3,4-Tetrahydroisoquinoline-2-carboxamide’s action results in altered neurotransmitter levels and receptor activity. This leads to changes in synaptic transmission and neuronal communication. At the cellular level, these effects can enhance or inhibit neuronal excitability, depending on the specific receptors and pathways involved. Consequently, 1,2,3,4-Tetrahydroisoquinoline-2-carboxamide can influence mood, cognition, and motor functions .

Action Environment

The efficacy and stability of 1,2,3,4-Tetrahydroisoquinoline-2-carboxamide can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For instance, acidic or basic conditions can affect the compound’s stability and solubility, while high temperatures may lead to degradation. Additionally, interactions with other medications or dietary components can alter the pharmacokinetics and pharmacodynamics of 1,2,3,4-Tetrahydroisoquinoline-2-carboxamide, impacting its overall efficacy .

: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs

特性

IUPAC Name |

3,4-dihydro-1H-isoquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-10(13)12-6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOFBBARJYKKNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydroisoquinoline-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl 3-[(3,4-dichloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2632621.png)

![2-[[1-[2-(2-Methylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2632622.png)

![1-(6-methylpyridin-2-yl)-N'-[(1Z)-(4-nitrophenyl)methylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2632626.png)

![6-[(2-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2632627.png)

![2-[(2-Fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2632632.png)

![N-benzyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2632633.png)

![N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide](/img/structure/B2632636.png)

![N-(4-fluorobenzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2632638.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2632640.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2632641.png)